molecular formula C16H19BrN4 B6460884 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine CAS No. 2549051-63-8

2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine

Cat. No.: B6460884
CAS No.: 2549051-63-8
M. Wt: 347.25 g/mol
InChI Key: MJGIMUZRLXQAMW-UHFFFAOYSA-N
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Description

2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine is a pyrimidine derivative featuring a 4-methyl-substituted pyrimidine core linked to a piperazine moiety bearing a 3-bromobenzyl group at the N4 position. The bromine atom at the meta position of the benzyl group introduces steric bulk and electron-withdrawing effects, which may influence binding affinity, metabolic stability, and solubility.

Properties

IUPAC Name

2-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-4-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4/c1-13-5-6-18-16(19-13)21-9-7-20(8-10-21)12-14-3-2-4-15(17)11-14/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGIMUZRLXQAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural homology with several classes of piperazine-containing heterocycles. Key comparisons are outlined below:

Table 1: Structural Comparison with Piperazine-Linked Analogues
Compound Name Core Structure Piperazine Substituent Key Functional Groups Reference
2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine Pyrimidine 3-Bromobenzyl 4-Methyl, Br (meta) N/A
Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) Quinoline 4-Bromophenyl (para) Ester, Br (para)
GDC-0941 (Thieno[3,2-d]pyrimidine derivative) Thienopyrimidine Methanesulfonylpiperazine Morpholine, sulfonyl
1-[2-({4-[(3-Fluorophenyl)methyl]piperazin-1-yl}methyl)pyrazolo[1,5-a]pyrimidin-5-yl]-1H-benzimidazole (8) Pyrazolopyrimidine 3-Fluorophenylmethyl Fluorine (meta), benzimidazole

Key Observations :

  • Substituent Position : The meta-bromo substitution in the target compound contrasts with para-substituted analogs (e.g., C2 in ), which may alter steric interactions and electronic profiles. Meta substitution often reduces symmetry and can enhance selectivity for asymmetric binding pockets .
  • Electron-Withdrawing Groups : Bromine (Br) vs. fluorine (F) in compound 8 (): Bromine’s larger atomic radius and stronger electron-withdrawing effects may increase lipophilicity and metabolic stability compared to fluorine .

Physicochemical and Pharmacokinetic Properties

While explicit data for the target compound are unavailable, inferences can be drawn from analogs:

Table 2: Inferred Physicochemical Properties
Property Target Compound C2 (Quinoline) GDC-0941 (Thienopyrimidine) Compound 8 (Pyrazolopyrimidine)
LogP ~3.5 (predicted) 4.2 (measured) 2.8 3.1
Solubility (µg/mL) Low (Br, methyl) Moderate (ester) High (sulfonyl) Moderate (fluorine)
Metabolic Stability High (Br, piperazine) Moderate High Moderate

Discussion :

  • Ester or sulfonyl groups in analogs (C2, GDC-0941) improve solubility but may introduce metabolic liabilities (e.g., ester hydrolysis) .
  • Piperazine moieties generally enhance solubility via protonation at physiological pH, but the 3-bromobenzyl group could counteract this effect .

Pharmacological Implications

  • Kinase Inhibition: Thienopyrimidine derivatives like GDC-0941 exhibit potent PI3K inhibition (IC50 < 10 nM) due to their planar cores and sulfonyl groups interacting with ATP pockets. The target compound’s pyrimidine core may lack comparable affinity but could target less conformationally rigid enzymes .
  • Anticancer Activity: Quinoline derivatives () show moderate activity against cancer cell lines, with para-substituted halogens (e.g., C2’s 4-Br) outperforming meta-substituted analogs. This suggests the target compound’s meta-Br may reduce efficacy in similar assays .
  • CNS Penetration : Fluorinated analogs (e.g., compound 8) demonstrate improved blood-brain barrier penetration due to fluorine’s small size and electronegativity. The target compound’s bromine may limit CNS availability .

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